7-Cyclobutyl-6-((1-ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazine
Description
This compound belongs to the triazolopyridazine class, characterized by a fused triazole-pyridazine core. Key structural features include:
- Cyclobutyl substituent at position 7, which may enhance steric bulk and influence receptor binding.
- 1-Ethyl-1H-1,2,4-triazol-5-yl methoxy group at position 6, contributing to electron distribution and solubility.
- 2-Fluorophenyl group at position 3, a common pharmacophore in bioactive molecules for modulating affinity and selectivity.
Its molecular formula is C₂₀H₁₉FN₈O₂, with a molecular weight of 422.42 g/mol.
Properties
Molecular Formula |
C20H20FN7O |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
7-cyclobutyl-6-[(2-ethyl-1,2,4-triazol-3-yl)methoxy]-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C20H20FN7O/c1-2-27-18(22-12-23-27)11-29-20-15(13-6-5-7-13)10-17-24-25-19(28(17)26-20)14-8-3-4-9-16(14)21/h3-4,8-10,12-13H,2,5-7,11H2,1H3 |
InChI Key |
CZHGRSXNKNUVKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)COC2=NN3C(=NN=C3C4=CC=CC=C4F)C=C2C5CCC5 |
Origin of Product |
United States |
Biological Activity
7-Cyclobutyl-6-((1-ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazine (CAS No. 2102408-82-0) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, focusing on anticancer and antimicrobial activities, along with synthesis methods and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.43 g/mol. The compound features a complex triazolo-pyridazine structure that is believed to contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN7O |
| Molecular Weight | 393.43 g/mol |
| CAS Number | 2102408-82-0 |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values in the low micromolar range .
Case Study:
A compound from a related series demonstrated an IC50 of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells . These findings suggest that modifications in the triazolo-pyridazine scaffold could enhance anticancer activity.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar triazole derivatives have exhibited good antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of key enzymes or disruption of cellular processes.
Mechanistic Insights
The biological activities of triazolo-pyridazine derivatives are often linked to their ability to inhibit specific kinases involved in cell proliferation and survival pathways. For example, studies have shown that certain derivatives inhibit c-Met kinase and Pim-1 kinase, which are crucial in cancer progression .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of various substituents on the triazole and pyridazine rings has been shown to significantly affect biological activity.
Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Cyclobutyl Group | Enhances lipophilicity |
| Ethyl Triazole Moiety | Increases kinase inhibition |
| Fluorophenyl Ring | Improves binding affinity |
Scientific Research Applications
Applications in Scientific Research
The applications of this compound primarily lie in the fields of pharmacology and medicinal chemistry. Below are detailed insights into its potential applications:
Pharmacological Potential
Research indicates that compounds similar to 7-Cyclobutyl-6-((1-ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazine have shown promise in various therapeutic areas:
a. Antidepressant and Anxiolytic Effects
The compound has been studied for its potential effects on mood disorders. Similar triazole derivatives have been linked to modulation of neurotransmitter systems, which could lead to antidepressant and anxiolytic effects. For instance, MK-0777 (a related compound) has been investigated in clinical trials for anxiety disorders and schizophrenia .
b. Antimicrobial Activity
Research on triazole compounds suggests they may exhibit antimicrobial properties. The mechanism often involves interference with fungal cell wall synthesis or disruption of essential metabolic pathways in bacteria . This opens avenues for developing new antimicrobial agents from this class of compounds.
c. Cancer Therapeutics
Triazole-containing compounds have also been explored for their anticancer properties. They may function by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in tumor cells .
Case Study: Antidepressant Efficacy
A study involving MK-0777 demonstrated significant reductions in anxiety symptoms among participants with generalized anxiety disorder during Phase II trials . Such findings support further exploration of related compounds like this compound for similar therapeutic uses.
Research on Antimicrobial Activity
In a comparative study of various triazole derivatives against common pathogens, compounds structurally similar to the target compound exhibited promising antibacterial activity against resistant strains . This suggests potential applications in developing new antibiotics.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolopyridazine Derivatives
Compound A : 7-Cyclobutyl-3-(2,6-difluorophenyl)-6-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
- Molecular Formula : C₁₉H₁₇F₂N₇O .
- Key Differences :
- Phenyl Substituent : 2,6-Difluorophenyl (vs. 2-fluorophenyl in the target compound).
- Triazole Alkyl Group : Methyl (vs. ethyl).
- Methyl substitution on the triazole reduces steric hindrance compared to ethyl, possibly altering metabolic stability.
Compound B : 5-({[7-Cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)-1-methyl-1H-1,2,4-triazole
Imidazo[1,2-b]pyridazine Analog
Compound C : (4S)-2,3-Dimethyl-6-{2-[1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazol-5-yl]ethyl}-7-(trifluoromethyl)imidazo[1,2-b]pyridazine
- Molecular Formula : C₂₀H₂₂F₃N₇ .
- Core Structure : Imidazo[1,2-b]pyridazine (vs. triazolo[4,3-b]pyridazine).
- Key Features: Trifluoromethyl Group: Enhances lipophilicity and metabolic resistance.
- Implications: The imidazole core may alter electronic properties, affecting interactions with target receptors. Trifluoromethyl groups are known to improve bioavailability but may reduce solubility .
Structural-Activity Relationship (SAR) Insights
- Fluorine Position :
- Alkyl Substituents on Triazole :
- Core Heterocycle: Triazolo vs.
Tabulated Comparison
Q & A
Basic: What are the optimal synthetic routes for 7-cyclobutyl-6-((1-ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with heterocyclic precursors. Key steps include:
- Cyclization : Use of 1,2,4-triazole or pyridazine intermediates under reflux conditions with catalysts like acetic acid or phosphorus oxychloride.
- Functionalization : Introducing the cyclobutyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Etherification : The (1-ethyl-1H-1,2,4-triazol-5-YL)methoxy group is introduced using alkylation or Mitsunobu reactions.
Critical parameters include temperature control (60–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for coupling partners). Purity is verified via HPLC (≥98%) and column chromatography .
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Structural validation employs:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, cyclobutyl protons as a multiplet at δ 2.5–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical calculations).
- X-ray Crystallography : For unambiguous confirmation of the triazolo[4,3-b]pyridazine core and spatial arrangement of substituents (e.g., dihedral angles between fluorophenyl and triazole rings) .
Advanced: How can computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
In silico tools like SwissADME and ADMETlab 2.0 are used to:
- Lipophilicity : Calculate logP values (e.g., ~3.5) to assess membrane permeability.
- Solubility : Predict aqueous solubility (e.g., -4.5 logS) using QSPR models.
- Drug-Likeness : Evaluate compliance with Lipinski’s rules (e.g., molecular weight <500 Da, H-bond donors ≤5).
Comparisons with reference drugs (e.g., celecoxib) highlight potential bioavailability challenges, such as high plasma protein binding (>90%) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in kinase assays) are addressed via:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations, pH 7.4 buffers).
- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding affinity independently.
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., triazolo[4,3-b]pyridazines with fluorophenyl groups) to identify trends in substituent effects .
Advanced: How is selectivity for biological targets evaluated given structural similarities to off-target compounds?
Methodological Answer:
Selectivity profiling involves:
- Panel Screening : Test against 50+ kinases or receptors (e.g., EGFR, VEGFR2) to identify off-target interactions.
- Docking Studies : Use AutoDock Vina to model binding poses and compare interaction energies (e.g., hydrogen bonds with kinase hinge regions).
- Cellular Assays : Measure cytotoxicity in primary vs. cancer cell lines (e.g., IC₅₀ >10 µM in HEK293 indicates low off-target toxicity) .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- Handling : Use nitrile gloves, chemical goggles, and fume hoods to avoid inhalation/contact. Electrostatic discharge is mitigated via grounded equipment.
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Incompatible with strong oxidizers (e.g., peroxides) .
Advanced: How can reaction engineering improve yield in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous reactors enhance mixing and heat transfer for cyclization steps (yield increase from 65% to 85%).
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy optimizes reaction endpoints.
- Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C) reduce metal leaching and simplify purification .
Advanced: What spectroscopic techniques identify degradation products under stressed conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolysis (pH 1–13).
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed triazole or fluorophenyl cleavage fragments).
- Stability-Indicating Methods : Validate HPLC methods with resolution >2.0 between parent compound and degradants .
Basic: What are the key physicochemical properties influencing formulation development?
Methodological Answer:
- Melting Point : High mp (>200°C) suggests suitability for solid dispersions.
- Particle Size : Micronization (D90 <10 µm) enhances dissolution rates.
- Polymorphism : Screen via DSC and PXRD to identify stable crystalline forms .
Advanced: How do structural modifications to the triazole or pyridazine moieties alter bioactivity?
Methodological Answer:
- SAR Studies : Replace the 1-ethyl group on the triazole with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding.
- Electron-Withdrawing Groups : Introduce CF₃ or NO₂ to the pyridazine ring to modulate electron density and π-π stacking interactions.
- Biological Testing : Compare IC₅₀ values in enzyme assays (e.g., 10 nM vs. 50 nM for fluorophenyl vs. chlorophenyl analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
